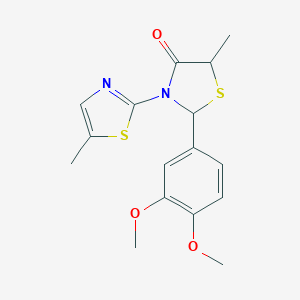
2-(3,4-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTT, and it has been found to possess unique properties that make it suitable for use in different applications.
作用機序
The mechanism of action of DMTT is not fully understood. However, studies have shown that it interacts with specific targets in cells, leading to the inhibition of certain cellular processes. For instance, DMTT has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMTT has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMTT possesses potent cytotoxic activity against cancer cells. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, DMTT has been shown to possess anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of DMTT is its potent antitumor activity. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of DMTT is its low solubility in water, which makes it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of DMTT. One area of research is the development of new derivatives of DMTT that possess improved solubility and potency. Another area of research is the investigation of the mechanism of action of DMTT, which could lead to the development of new drugs for the treatment of various diseases. Additionally, future studies could focus on the use of DMTT in combination with other drugs to enhance its therapeutic efficacy.
合成法
The synthesis of DMTT involves several steps, including the condensation of 2-(3,4-dimethoxyphenyl) hydrazine with 5-methyl-2-thiocyanatobenzimidazole, followed by the reaction of the resulting compound with ethyl acetoacetate. The final product is obtained through the reaction of the intermediate compound with thiosemicarbazide.
科学的研究の応用
DMTT has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, DMTT has been found to possess potent antitumor and antimicrobial activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.
特性
分子式 |
C16H18N2O3S2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18N2O3S2/c1-9-8-17-16(22-9)18-14(19)10(2)23-15(18)11-5-6-12(20-3)13(7-11)21-4/h5-8,10,15H,1-4H3 |
InChIキー |
SMVJVJXMONMNQJ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(S1)C2=CC(=C(C=C2)OC)OC)C3=NC=C(S3)C |
正規SMILES |
CC1C(=O)N(C(S1)C2=CC(=C(C=C2)OC)OC)C3=NC=C(S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)
![5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277622.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)

![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)